molecular formula C19H13ClF3N3O2 B2528416 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941972-29-8

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2528416
CAS No.: 941972-29-8
M. Wt: 407.78
InChI Key: DWUDPAKJZVCHSK-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClF3N3O2 and its molecular weight is 407.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study explored the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, focusing on their activity against gram-positive and gram-negative bacteria. QSAR studies highlighted the positive contribution of substituents with increased hydrophobicity or steric bulk, indicating the importance of structural optimization for enhanced antibacterial properties (Desai et al., 2008).

Anticonvulsant and Muscle Relaxant Activities

  • Another research synthesized pyridazin-1(4H)yl derivatives evaluated for their anticonvulsant and muscle relaxant activities. The study revealed that certain compounds showed promising activity compared to standard drugs, indicating the potential of pyridazinones in developing new therapeutic agents (Sharma et al., 2013).

Synthesis of Fused Azines

  • Research on the synthesis of a novel class of pyridazin-3-one derivatives demonstrated a general route to obtain these compounds with high yield. The study further explored their reactions with aminoazoles to afford azolo[1,5-a]pyrimidine derivatives, showcasing the versatility of pyridazin-3-ones in synthesizing fused azine compounds with potential biological activity (Ibrahim & Behbehani, 2014).

Antioxidant, Analgesic, and Anti-inflammatory Agents

  • A study on the synthesis and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide highlighted its DPPH radical scavenging activity, analgesic, and anti-inflammatory properties. This research underscores the potential of acetamide derivatives in the development of compounds with therapeutic benefits (Nayak et al., 2014).

Mechanism of Action

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2/c20-14-6-4-12(5-7-14)16-8-9-18(28)26(25-16)11-17(27)24-15-3-1-2-13(10-15)19(21,22)23/h1-10H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUDPAKJZVCHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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